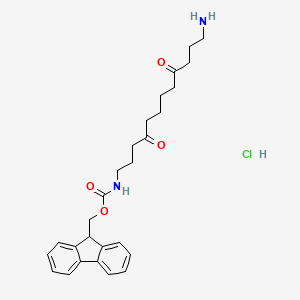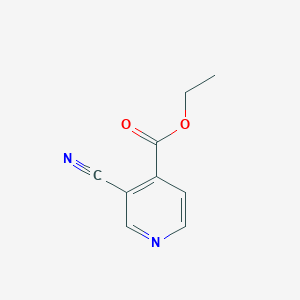![molecular formula C16H17N5O2 B15231545 3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,6-dimethyluracil in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antitumor agent, with studies showing its efficacy against various cancer cell lines.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Known for its use in herbicides and polymer stabilizers.
Pyrazolotriazine: Exhibits a wide range of biological activities, including antiasthma and anticancer properties.
Uniqueness
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C16H17N5O2 |
|---|---|
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
1,6-dimethyl-3-(4-propan-2-ylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C16H17N5O2/c1-9(2)10-5-7-11(8-6-10)13-17-12-14(21(4)19-13)18-16(23)20(3)15(12)22/h5-9H,1-4H3 |
Clave InChI |
TYAWOVBUHHZDRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


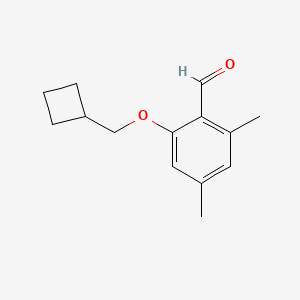
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
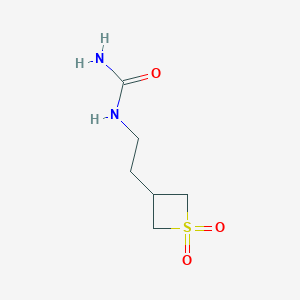
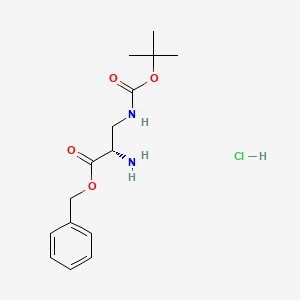
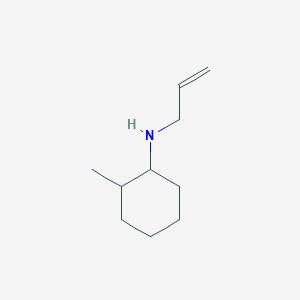

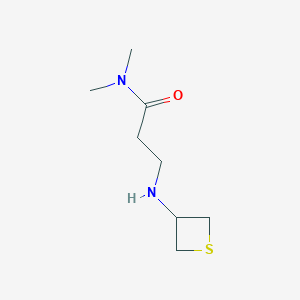
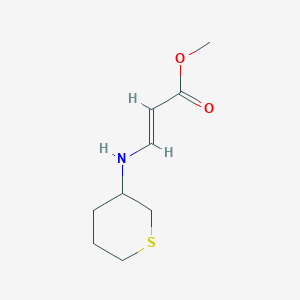
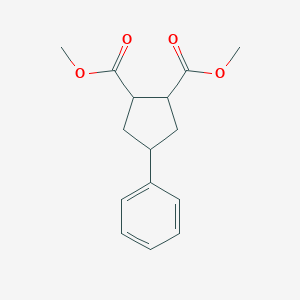
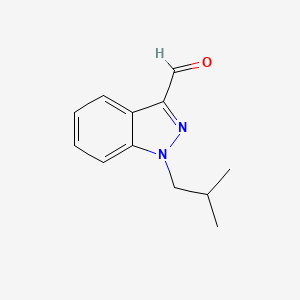
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)
